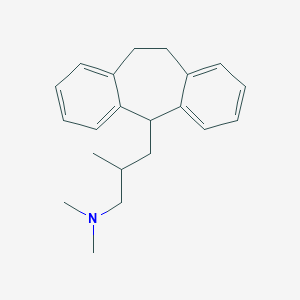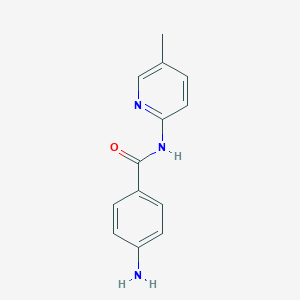
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzothiophene, 2-(m-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMDB and has a molecular formula of C16H9F3O2S.
Wirkmechanismus
The mechanism of action of TFMDB involves its interaction with proteins and nucleic acids. TFMDB binds to the amino acid residues in proteins and the nucleotide bases in nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
TFMDB has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal compound for use in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of TFMDB is its high sensitivity and specificity for the detection of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for specialized equipment for detection.
Zukünftige Richtungen
There are several future directions for research on TFMDB. One potential area of research is its use as a diagnostic tool for the detection of diseases such as cancer. Another potential area of research is its use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new fluorescent probes based on the structure of TFMDB.
Synthesemethoden
The synthesis of TFMDB involves the reaction of dibenzothiophene with trifluoroacetic anhydride in the presence of a catalyst. This method has been widely used by researchers to produce TFMDB in large quantities for various scientific applications.
Wissenschaftliche Forschungsanwendungen
TFMDB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. TFMDB has been shown to bind to proteins and nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
Eigenschaften
CAS-Nummer |
17739-81-0 |
|---|---|
Produktname |
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)- |
Molekularformel |
C20H11F3OS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
dibenzothiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H11F3OS/c21-20(22,23)14-5-3-4-12(10-14)19(24)13-8-9-18-16(11-13)15-6-1-2-7-17(15)25-18/h1-11H |
InChI-Schlüssel |
BUSWROKLCOZQHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Andere CAS-Nummern |
17739-81-0 |
Synonyme |
2-(m-Trifluoromethylbenzoyl)dibenzothiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)


![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)